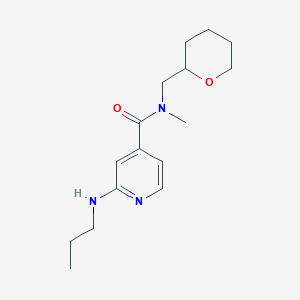
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide, also known as PNU-120596, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of receptor that is involved in various physiological and pathological processes.
Wirkmechanismus
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide is a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the central nervous system. This receptor is involved in various physiological processes such as learning and memory, attention, and sensory processing. N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide binds to the receptor and blocks its activation by acetylcholine, which results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide can inhibit the release of inflammatory cytokines and chemokines, which suggests that it may have anti-inflammatory properties. Additionally, N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide has been shown to enhance the release of neurotransmitters such as dopamine and serotonin, which suggests that it may have potential antidepressant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide in lab experiments is its selectivity for the α7 nAChR. This allows for the specific modulation of this receptor without affecting other receptors. Additionally, N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide has been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. One limitation of using N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide is its relatively low potency, which may require the use of higher concentrations in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide. One area of interest is its potential therapeutic applications in Alzheimer's disease, where it may have neuroprotective effects. Additionally, N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide has been shown to enhance cognitive function in animal models, which suggests that it may have potential as a cognitive enhancer. Further research is also needed to elucidate the molecular mechanisms underlying the effects of N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide on neurotransmitter release and inflammation.
Synthesemethoden
The synthesis of N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide involves the reaction of 2-(propylamino)pyridine-4-carboxylic acid with oxan-2-ylmethyl chloride, followed by N-methylation using dimethyl sulfate. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, schizophrenia, and depression. The α7 nAChR has been implicated in the pathophysiology of these diseases, and N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide has been shown to modulate the function of this receptor.
Eigenschaften
IUPAC Name |
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-8-17-15-11-13(7-9-18-15)16(20)19(2)12-14-6-4-5-10-21-14/h7,9,11,14H,3-6,8,10,12H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAJMPPFXJYPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC(=C1)C(=O)N(C)CC2CCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(oxan-2-ylmethyl)-2-(propylamino)pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554875.png)
![3-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554889.png)
![3-[1-(2-Methoxyacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554893.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)
![3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554901.png)
![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)

![1-[2-(1,3-Dihydroisoindol-2-yl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B7554945.png)
![2-amino-N-[(2,4-difluorophenyl)methyl]butanediamide](/img/structure/B7554951.png)